molecular formula C8H14F3NO3 B13607455 2-(3-Methylazetidin-3-yl)ethan-1-ol, trifluoroacetic acid

2-(3-Methylazetidin-3-yl)ethan-1-ol, trifluoroacetic acid

Cat. No.: B13607455
M. Wt: 229.20 g/mol
InChI Key: FWWZFMHYVSMFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylazetidin-3-yl)ethan-1-ol, trifluoroacetic acid is a chemical compound that combines the structural features of azetidine and ethanol with trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylazetidin-3-yl)ethan-1-ol typically involves the reaction of azetidine derivatives with ethanol under specific conditions. The process may include the use of catalysts and controlled temperatures to ensure the desired product is obtained. Trifluoroacetic acid is often used as a reagent or solvent in these reactions due to its strong acidic properties and ability to stabilize intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylazetidin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-(3-Methylazetidin-3-yl)ethan-1-ol, trifluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylazetidin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methylazetidin-3-yl)ethan-1-ol: A closely related compound with similar structural features.

    (3-Methylazetidin-3-yl)methanol: Another similar compound with a different functional group.

Uniqueness

2-(3-Methylazetidin-3-yl)ethan-1-ol, trifluoroacetic acid is unique due to the presence of both the azetidine ring and the trifluoroacetic acid moiety. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H14F3NO3

Molecular Weight

229.20 g/mol

IUPAC Name

2-(3-methylazetidin-3-yl)ethanol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H13NO.C2HF3O2/c1-6(2-3-8)4-7-5-6;3-2(4,5)1(6)7/h7-8H,2-5H2,1H3;(H,6,7)

InChI Key

FWWZFMHYVSMFEP-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)CCO.C(=O)(C(F)(F)F)O

Origin of Product

United States

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